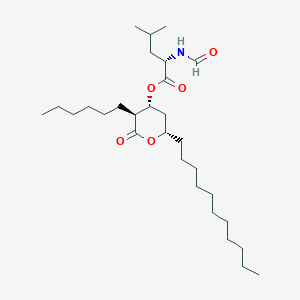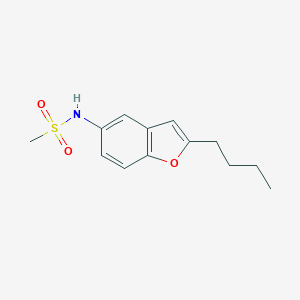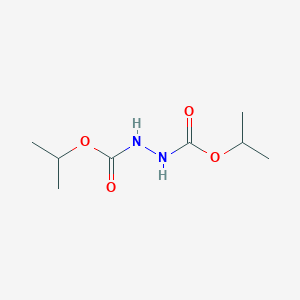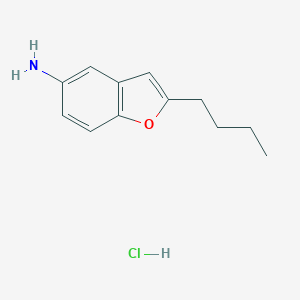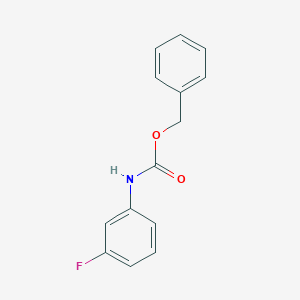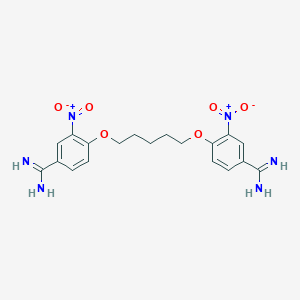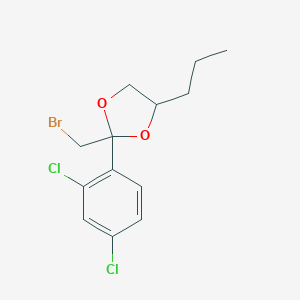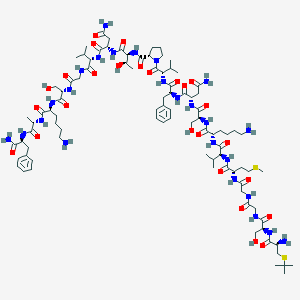
Calcitonin gene-related peptide (19-37), t-butyl-cys(18)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Calcitonin gene-related peptide (CGRP) is a neuropeptide that is widely distributed in the central and peripheral nervous systems. It is a 37-amino acid peptide that is derived from the calcitonin gene and is involved in a variety of physiological processes, including pain transmission, cardiovascular regulation, and inflammation. CGRP has been the subject of extensive research due to its potential therapeutic applications in the treatment of various diseases. In
Mecanismo De Acción
Calcitonin gene-related peptide (19-37), t-butyl-cys(18)- (19-37), t-butyl-cys(18)- acts on the Calcitonin gene-related peptide (19-37), t-butyl-cys(18)- receptor, a G protein-coupled receptor that is expressed on a variety of cell types. Binding of Calcitonin gene-related peptide (19-37), t-butyl-cys(18)- to the receptor activates a signaling cascade that leads to the activation of adenylyl cyclase and the production of cyclic AMP (cAMP). This, in turn, leads to the activation of protein kinase A (PKA) and the phosphorylation of downstream targets, resulting in the biological effects of Calcitonin gene-related peptide (19-37), t-butyl-cys(18)-.
Biochemical and Physiological Effects
Calcitonin gene-related peptide (19-37), t-butyl-cys(18)- (19-37), t-butyl-cys(18)- has been shown to have a variety of biochemical and physiological effects that are similar to those of Calcitonin gene-related peptide (19-37), t-butyl-cys(18)-. These include vasodilation, inhibition of platelet aggregation, modulation of immune function, and regulation of pain transmission. The peptide has also been shown to have anti-inflammatory effects, which may make it a potential therapeutic agent for the treatment of inflammatory diseases such as arthritis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using Calcitonin gene-related peptide (19-37), t-butyl-cys(18)- (19-37), t-butyl-cys(18)- in lab experiments is its ability to mimic the effects of Calcitonin gene-related peptide (19-37), t-butyl-cys(18)- in a controlled manner. The peptide can be used to investigate the biological effects of Calcitonin gene-related peptide (19-37), t-butyl-cys(18)- without the confounding factors associated with endogenous Calcitonin gene-related peptide (19-37), t-butyl-cys(18)-. However, one limitation of using the peptide is that it may not fully replicate the complex interactions between Calcitonin gene-related peptide (19-37), t-butyl-cys(18)- and its receptor that occur in vivo.
Direcciones Futuras
There are several potential future directions for research on Calcitonin gene-related peptide (19-37), t-butyl-cys(18)- (19-37), t-butyl-cys(18)-. One area of interest is the development of novel therapeutic agents based on the structure of the peptide. Another area of research is the investigation of the role of Calcitonin gene-related peptide (19-37), t-butyl-cys(18)- in the pathogenesis of various diseases, including migraine, arthritis, and cardiovascular disease. Finally, further studies are needed to elucidate the complex interactions between Calcitonin gene-related peptide (19-37), t-butyl-cys(18)- and its receptor, and to identify potential therapeutic targets for the treatment of diseases associated with Calcitonin gene-related peptide (19-37), t-butyl-cys(18)- dysregulation.
Conclusion
In conclusion, Calcitonin gene-related peptide (19-37), t-butyl-cys(18)- (19-37), t-butyl-cys(18)- is a synthetic peptide that has been developed as a tool for investigating the biological effects of Calcitonin gene-related peptide (19-37), t-butyl-cys(18)-. The peptide has been shown to mimic the effects of Calcitonin gene-related peptide (19-37), t-butyl-cys(18)- on a variety of physiological processes, and has been used extensively in scientific research to study the mechanism of action of Calcitonin gene-related peptide (19-37), t-butyl-cys(18)- and its receptor. While there are limitations to using the peptide in lab experiments, it remains a valuable tool for investigating the role of Calcitonin gene-related peptide (19-37), t-butyl-cys(18)- in various diseases and for identifying potential therapeutic targets for the treatment of these diseases.
Métodos De Síntesis
Calcitonin gene-related peptide (19-37), t-butyl-cys(18)- (19-37), t-butyl-cys(18)- is a synthetic peptide that is produced by solid-phase peptide synthesis. The peptide is assembled on a resin support using standard Fmoc chemistry, and the t-butyl-cysteine residue is introduced using a thioether linkage. The peptide is then cleaved from the resin and purified using reverse-phase high-performance liquid chromatography (RP-HPLC).
Aplicaciones Científicas De Investigación
Calcitonin gene-related peptide (19-37), t-butyl-cys(18)- (19-37), t-butyl-cys(18)- has been used extensively in scientific research to investigate the biological effects of Calcitonin gene-related peptide (19-37), t-butyl-cys(18)-. It has been shown to mimic the effects of Calcitonin gene-related peptide (19-37), t-butyl-cys(18)- on a variety of physiological processes, including vasodilation, pain transmission, and inflammation. The peptide has also been used to study the mechanism of action of Calcitonin gene-related peptide (19-37), t-butyl-cys(18)- and its receptor, as well as to identify potential therapeutic targets for the treatment of diseases such as migraine, arthritis, and cardiovascular disease.
Propiedades
Número CAS |
137908-73-7 |
|---|---|
Nombre del producto |
Calcitonin gene-related peptide (19-37), t-butyl-cys(18)- |
Fórmula molecular |
C92H149N25O26S2 |
Peso molecular |
2085.5 g/mol |
Nombre IUPAC |
(2S)-N-[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S,3R)-1-[[(2S)-4-amino-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-[[(2R)-2-amino-3-tert-butylsulfanylpropanoyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]acetyl]amino]-4-methylsulfanylbutanoyl]amino]-3-methylbutanoyl]amino]hexanoyl]amino]-3-hydroxypropanoyl]amino]butanediamide |
InChI |
InChI=1S/C92H149N25O26S2/c1-47(2)71(88(140)101-42-70(126)104-63(44-119)85(137)105-55(28-19-21-32-93)79(131)102-50(7)76(128)107-58(75(98)127)36-52-24-15-13-16-25-52)113-84(136)61(39-67(97)123)110-90(142)74(51(8)121)116-87(139)65-30-23-34-117(65)91(143)73(49(5)6)115-83(135)59(37-53-26-17-14-18-27-53)108-82(134)60(38-66(96)122)109-86(138)64(45-120)112-80(132)56(29-20-22-33-94)106-89(141)72(48(3)4)114-81(133)57(31-35-144-12)103-69(125)41-99-68(124)40-100-78(130)62(43-118)111-77(129)54(95)46-145-92(9,10)11/h13-18,24-27,47-51,54-65,71-74,118-121H,19-23,28-46,93-95H2,1-12H3,(H2,96,122)(H2,97,123)(H2,98,127)(H,99,124)(H,100,130)(H,101,140)(H,102,131)(H,103,125)(H,104,126)(H,105,137)(H,106,141)(H,107,128)(H,108,134)(H,109,138)(H,110,142)(H,111,129)(H,112,132)(H,113,136)(H,114,133)(H,115,135)(H,116,139)/t50-,51+,54-,55-,56-,57-,58-,59-,60-,61-,62-,63-,64-,65-,71-,72-,73-,74-/m0/s1 |
Clave InChI |
WATQXYHVKWACLE-XACTVAOOSA-N |
SMILES isomérico |
C[C@H]([C@@H](C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](C(C)C)C(=O)NCC(=O)N[C@@H](CO)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N)NC(=O)[C@@H]2CCCN2C(=O)[C@H](C(C)C)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CO)NC(=O)[C@H](CCCCN)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCSC)NC(=O)CNC(=O)CNC(=O)[C@H](CO)NC(=O)[C@H](CSC(C)(C)C)N)O |
SMILES |
CC(C)C(C(=O)NC(CCCCN)C(=O)NC(CO)C(=O)NC(CC(=O)N)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(C(C)C)C(=O)N2CCCC2C(=O)NC(C(C)O)C(=O)NC(CC(=O)N)C(=O)NC(C(C)C)C(=O)NCC(=O)NC(CO)C(=O)NC(CCCCN)C(=O)NC(C)C(=O)NC(CC3=CC=CC=C3)C(=O)N)NC(=O)C(CCSC)NC(=O)CNC(=O)CNC(=O)C(CO)NC(=O)C(CSC(C)(C)C)N |
SMILES canónico |
CC(C)C(C(=O)NC(CCCCN)C(=O)NC(CO)C(=O)NC(CC(=O)N)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(C(C)C)C(=O)N2CCCC2C(=O)NC(C(C)O)C(=O)NC(CC(=O)N)C(=O)NC(C(C)C)C(=O)NCC(=O)NC(CO)C(=O)NC(CCCCN)C(=O)NC(C)C(=O)NC(CC3=CC=CC=C3)C(=O)N)NC(=O)C(CCSC)NC(=O)CNC(=O)CNC(=O)C(CO)NC(=O)C(CSC(C)(C)C)N |
Otros números CAS |
137908-73-7 |
Secuencia |
XSGGMVKSNFVPTNVGSKAF |
Sinónimos |
(But-Cys18)(19-37)-fragment betaCGRP betaCGRP (19-37), t-butyl-Cys(18)- calcitonin gene-related peptide (19-37), t-butyl-Cys(18)- calcitonin gene-related peptide (19-37), t-butyl-cysteine(18)- t-butyl-Cys(18)-CGRP (19-37) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





